

The 1-Indanone Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one*

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Abstract

The 1-indanone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the 1-indanone scaffold, encompassing its fundamental properties, key synthetic strategies, diverse pharmacological applications, and critical structure-activity relationships (SAR). Detailed experimental protocols and analytical characterization techniques are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this important chemical entity in their research endeavors.

Introduction: The Enduring Significance of the 1-Indanone Core

The 1-indanone scaffold, a bicyclic aromatic ketone, is a cornerstone in the architecture of numerous natural products and synthetic molecules of therapeutic importance.^{[1][2]} Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The inherent reactivity of the carbonyl group and the adjacent methylene positions allows for extensive

chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Historically, the synthesis of 1-indanone derivatives dates back to the early 20th century, with intramolecular Friedel-Crafts acylation being a seminal and still widely used method for its construction.^{[1][3]} The recognition of the 1-indanone motif in bioactive natural products has further fueled interest in its synthetic exploration.^[4] Today, 1-indanone derivatives are integral to the development of drugs targeting a wide spectrum of diseases, including neurodegenerative disorders, cancer, inflammation, and infectious diseases.^{[1][2]} A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a prominent 1-indanone core.^[2]

This guide will delve into the intricacies of the 1-indanone scaffold, providing a robust foundation for its application in modern drug discovery programs.

Physicochemical Properties and Structural Features

1-Indanone (2,3-dihydro-1H-inden-1-one) is a colorless to off-white crystalline solid with a molecular formula of C_9H_8O and a molecular weight of 132.16 g/mol.^[5]

Property	Value	Reference
Molecular Formula	C_9H_8O	^[5]
Molecular Weight	132.16 g/mol	^[5]
Appearance	Colorless to off-white crystalline solid	^[5]
Melting Point	38-42 °C	
Boiling Point	243-245 °C	
Solubility	Soluble in common organic solvents	

The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. This fusion imparts a planar and rigid conformation, which can be advantageous for molecular recognition by enzymes and receptors. The electronic nature of the aromatic ring can be readily

modulated by the introduction of various substituents, thereby influencing the reactivity and biological activity of the molecule. The carbonyl group at the 1-position and the methylene group at the 2-position are key handles for synthetic diversification.

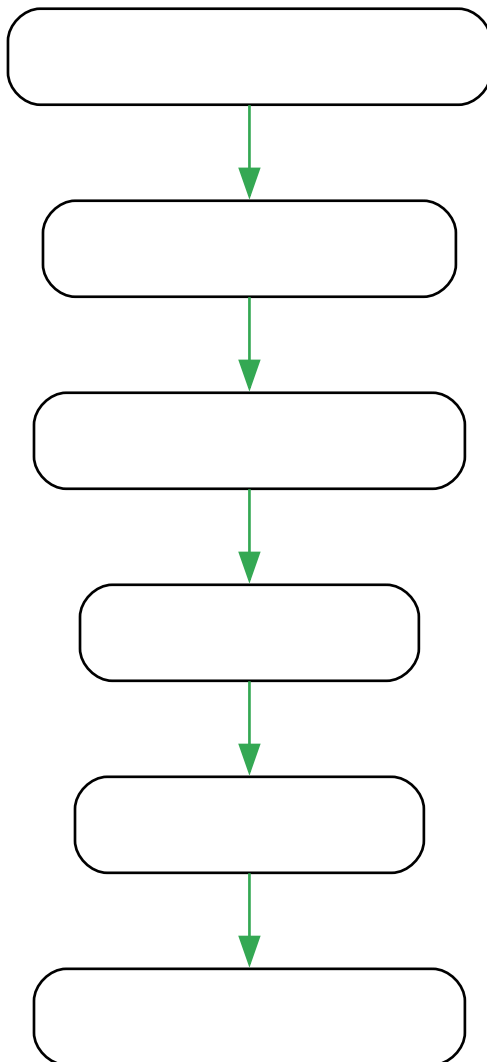
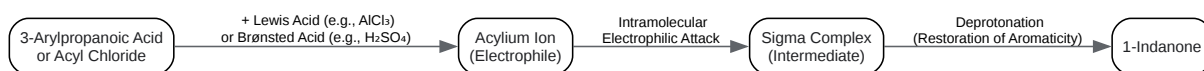
Key Synthetic Strategies for the 1-Indanone Core

The construction of the 1-indanone scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Intramolecular Friedel-Crafts Acylation: A Classic and Versatile Approach

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most common and reliable method for synthesizing 1-indanones.^{[1][3][6]} This reaction proceeds via an electrophilic aromatic substitution mechanism.

The reaction is initiated by the activation of the carboxylic acid or acyl chloride with a Lewis acid or a strong Brønsted acid to generate a highly reactive acylium ion. This electrophile is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring. Subsequent deprotonation restores the aromaticity of the benzene ring, yielding the 1-indanone product.



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